molecular formula C7H12Cl2N4 B2915136 N-(4-Aminophenyl)guanidine dihydrochloride CAS No. 951323-36-7

N-(4-Aminophenyl)guanidine dihydrochloride

Cat. No.: B2915136
CAS No.: 951323-36-7
M. Wt: 223.1
InChI Key: SJUGMWAHXDABPZ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)guanidine dihydrochloride is a chemical compound with the CAS Registry Number 951323-36-7 . It has a molecular formula of C 7 H 12 Cl 2 N 4 and a molecular weight of 223.10 g/mol . The compound is supplied for laboratory research and development purposes. As a guanidine derivative containing a primary aromatic amine group, it may serve as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The dihydrochloride salt form typically enhances stability and solubility in aqueous systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please note that specific data on its mechanism of action, spectroscopic properties, and specific research applications are not available in the current search results.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-5-1-3-6(4-2-5)11-7(9)10;;/h1-4H,8H2,(H4,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUGMWAHXDABPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for N 4 Aminophenyl Guanidine Dihydrochloride and Its Analogues

Direct Guanidinylation Protocols from Aminophenyl Precursors

Direct guanidinylation involves the introduction of the guanidine (B92328) functional group onto a pre-existing aminophenyl scaffold. This approach is often favored for its efficiency, potentially reducing the number of steps in a synthetic sequence. nih.govnih.gov

The direct conversion of aniline (B41778) derivatives to the corresponding N-aryl guanidines can be challenging due to the reduced nucleophilicity of the aromatic amine compared to aliphatic amines. Standard guanidinylating agents that work well for alkylamines may fail or give poor yields with anilines. For instance, unprotected 1H-pyrazole-1-carboxamidine often fails to react with aniline. scholaris.ca

To overcome this limitation, more reactive guanidinylating reagents have been developed. The introduction of electron-withdrawing protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), onto the reagent increases the electrophilicity of the amidino carbon. Research has shown that N,N'-bis(Boc)- and N,N'-bis(Cbz)-1H-pyrazole-1-carboxamidine derivatives react readily with non-nucleophilic amines like aniline to provide the desired protected guanidines. scholaris.ca Other approaches include copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines, which provide an operationally simple route to trisubstituted N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Reagents for Direct Guanidinylation of Aniline Derivatives

Reagent Substrate Example Key Features Reference(s)
N,N'-bis(Boc)-1H-pyrazole-1-carboxamidine Aniline Increased reactivity allows for guanylation of weakly nucleophilic anilines. scholaris.ca
N,N'-bis(Cbz)-1H-pyrazole-1-carboxamidine Aniline Similar to the bis(Boc) derivative, enables reaction with anilines. scholaris.ca
Cyanamide/Arylboronic Acid/CuCl₂·2H₂O Aniline A three-component, copper-catalyzed method for N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org
p-Methoxybenzyl (PMB) guanidine Aryl halides A modified Ullmann reaction for aryl and heteroaryl guanidines. organic-chemistry.org

A widely employed and reliable method for guanidinylating primary and secondary amines involves the use of protected S-methylisothiourea derivatives. scholaris.ca The reagent N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea is particularly common. nih.gov This reaction is typically promoted by a coupling agent that activates the isothiourea, facilitating the displacement of the methylthio group by the amine.

Mercury(II) chloride (HgCl₂) is frequently used for this purpose. scholaris.canih.govacs.org The reaction involves the amine precursor, the protected S-methylisothiourea, and a base such as triethylamine (B128534) in a suitable solvent. This method has been successfully applied in the synthesis of complex molecules, including cyclic guanidines and natural product analogues. nih.govacs.org The resulting guanidine is protected with Boc groups, which can be removed under acidic conditions at a later stage of the synthesis. nih.gov

Table 2: Guanidinylation using N,N'-bis(Boc)-S-methylisothiourea

Amine Substrate Promoter/Base Product Application Context Reference(s)
Primary Amine HgCl₂ / Triethylamine N,N'-di-Boc protected guanidine Synthesis of histamine (B1213489) H3R antagonists nih.gov
Primary Amine HgCl₂ / Triethylamine di-Boc protected cyclic guanidine Total synthesis of Muraymycin A1 acs.org
Diamines N/A (DCM solvent) N,N'-di-Boc protected guanidines Preparation of aminoalkylguanidines researchgate.net

Catalytic and Multi-Component Approaches in Guanidine Synthesis

Catalytic methods, including organocatalysis and transition-metal catalysis, alongside multi-component reactions (MCRs), offer powerful and efficient strategies for constructing guanidine-containing scaffolds. These approaches often provide advantages in terms of atom economy, operational simplicity, and the ability to generate molecular complexity rapidly.

While guanidines are known as strong organic bases, their salts, such as guanidine hydrochloride, can function as effective organocatalysts. researchgate.net Guanidinium (B1211019) salts are considered weak Brønsted acids and can act as hydrogen-bond donors, activating substrates in various organic reactions. researchgate.nettubitak.gov.tr

Guanidine hydrochloride has been successfully employed as an inexpensive and environmentally friendly catalyst for a range of transformations. tubitak.gov.tr These include the synthesis of pyrimido[1,2-a]benzimidazoles, isoxazole-5(4H)-ones, and pyrazolopyranopyrimidines, often under aqueous or solvent-free conditions and sometimes with microwave assistance. researchgate.netresearchgate.netrsc.org Its catalytic activity is attributed to its ability to activate carbonyl functionalities and other reactive groups through hydrogen bonding. researchgate.net

Table 3: Examples of Reactions Catalyzed by Guanidine Hydrochloride

Reaction Type Substrates Product Key Advantages Reference(s)
N-Boc Protection Amines, Di-tert-butyl dicarbonate (B1257347) N-Boc protected amines Chemoselective, excellent yields researchgate.net
Hantzsch Reaction Aldehyde, Ethyl acetoacetate, Ammonium acetate 1,4-dihydropyridines One-pot, efficient synthesis researchgate.net
Isoxazole Synthesis (MCR) Aldehydes, Ethyl acetoacetate, Hydroxylamine HCl 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones Aqueous media, catalyst recycling researchgate.net
Pyrimido[1,2-a]benzimidazole Synthesis Aryl aldehyde, Aryl methyl ketone, 2-aminobenzimidazole Pyrimido[1,2-a]benzimidazole derivatives Microwave-mediated, solvent- and metal-free rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued in organic and medicinal chemistry for their efficiency. tubitak.gov.tr Guanidine and its salts are frequently used as key building blocks in MCRs to construct a wide array of heterocyclic compounds. tubitak.gov.trnih.govresearchgate.net

These reactions provide a powerful tool for the one-pot synthesis of complex molecules, such as substituted diazines and triazines. tubitak.gov.tr For example, guanidine can react with a β-dicarbonyl compound and an aldehyde to form 2-aminopyrimidine (B69317) derivatives. tubitak.gov.trresearchgate.net Furthermore, catalytic MCRs, such as the copper-catalyzed three-component synthesis of N-aryl guanidines from cyanamides, arylboronic acids, and amines, demonstrate the power of combining MCRs with catalysis. organic-chemistry.org

Strategic Protecting Group Chemistry in the Synthesis of N-Substituted Guanidines

The high basicity and nucleophilicity of the guanidine functional group often interfere with subsequent chemical transformations in a multi-step synthesis. nih.gov Therefore, a robust protecting group strategy is essential for the successful synthesis of complex guanidine-containing molecules. nih.govcardiff.ac.uk The choice of protecting group is critical and must be compatible with the reaction conditions employed throughout the synthetic sequence. nih.gov

Commonly used protecting groups for the guanidine moiety include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. acs.org These are typically installed on the guanidinylating reagent prior to its reaction with the amine. The trifluoroacetyl group has also been introduced as a protecting group that is easily cleaved under mild basic conditions and is orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups. acs.org This orthogonality allows for selective deprotection when multiple sensitive functional groups are present in the molecule. In solid-phase peptide synthesis, arylsulfonyl groups that are labile to trifluoroacetic acid (TFA) are also utilized. researchgate.net In some cases, a simple proton can serve as a protecting group to prevent undesired side reactions like aza-Michael additions by lowering the nucleophilicity of the guanidine. nih.gov

Table 4: Common Protecting Groups for Guanidine Synthesis

Protecting Group Abbreviation Typical Cleavage Conditions Orthogonality Reference(s)
tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA, HCl) Orthogonal to Cbz, Fmoc, Trifluoroacetyl acs.orgacs.org
Benzyloxycarbonyl Cbz Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Orthogonal to Boc, Trifluoroacetyl scholaris.caacs.org
Trifluoroacetyl TFAc Mild basic conditions (e.g., K₂CO₃/MeOH) Orthogonal to Boc, Cbz acs.org
Arylsulfonyl (e.g., Pbf) Pbf Acidic conditions (e.g., TFA) Used in Boc-based solid-phase synthesis researchgate.net
Proton (Guanidinium Salt) H⁺ Base Prevents nucleophilic side reactions nih.gov

Principles of Sustainable Chemistry in Guanidine Synthesis

The principles of sustainable chemistry, or green chemistry, are increasingly being integrated into the synthesis of guanidines to minimize the environmental impact and enhance the efficiency of these processes. mdpi.comresearchgate.net Key considerations in the sustainable synthesis of guanidines include the use of greener solvents, the development of catalytic and atom-economical reactions, and the reduction of hazardous waste. tandfonline.com

One of the primary goals of green chemistry is to maximize atom economy , a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy generate minimal waste, as the majority of the atoms from the starting materials are incorporated into the final product. In guanidine synthesis, traditional methods often employ stoichiometric reagents that can lead to poor atom economy. For instance, the use of certain activating agents in guanylation reactions can generate significant amounts of byproducts. organic-chemistry.org In contrast, modern catalytic approaches, such as the direct guanylation of amines with carbodiimides catalyzed by zinc or lanthanide compounds, offer a more atom-economical route to guanidines. researchgate.netnih.gov

Another important metric in assessing the environmental footprint of a chemical process is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product. acs.org A lower E-Factor indicates a more environmentally friendly process. The choice of solvents, reagents, and purification methods significantly influences the E-Factor. The use of hazardous and volatile organic solvents contributes to a higher E-Factor. Therefore, a key aspect of sustainable guanidine synthesis is the replacement of traditional solvents with greener alternatives, such as water or bio-based solvents, or conducting reactions under solvent-free conditions. rsc.org

Below is an interactive data table summarizing key green chemistry metrics for different approaches to guanidine synthesis.

Synthetic ApproachKey Green Chemistry PrincipleAtom EconomyE-FactorCatalyst Recyclability
Classical Guanylation (e.g., with activating agents)Traditional MethodLow to ModerateHighOften Not Applicable
Catalytic Guanylation (e.g., with metal catalysts)Catalysis, Atom EconomyHighLow to ModeratePossible
Guanidine HCl-catalyzed Multicomponent ReactionsGreen Catalyst, One-Pot SynthesisModerate to HighLowYes
Solvent-Free SynthesisWaste ReductionHighLowDependent on Method

Structural Elucidation and Advanced Spectroscopic Characterization of N 4 Aminophenyl Guanidine Dihydrochloride and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-(4-Aminophenyl)guanidine dihydrochloride (B599025) in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For the protonated form of N-(4-Aminophenyl)guanidine, the spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the amine and guanidinium (B1211019) groups. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system), a characteristic pattern for 1,4-disubstituted aromatic rings. The protons of the -NH₂ and guanidinium -NH₂ groups are expected to be broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange with the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for N-(4-Aminophenyl)guanidine dihydrochloride would be expected to show four distinct signals. The most downfield signal corresponds to the central carbon of the guanidinium group, which is highly deshielded due to its attachment to three nitrogen atoms; its chemical shift is typically found in the 155-165 ppm range. mdpi.com The aromatic carbons would produce signals in the 115-150 ppm region, with the carbon atoms directly attached to nitrogen (C-NH₂ and C-NH-guanidinium) showing distinct shifts from the other aromatic carbons.

Expected NMR Data for N-(4-Aminophenyl)guanidinium Cation

This table presents expected chemical shift (δ) ranges based on typical values for aminophenyl and guanidinium moieties. Actual experimental values may vary.

¹H NMR Assignment Expected δ (ppm) Multiplicity
Aromatic ProtonsH atoms ortho to -NH₂6.8 - 7.2Doublet
Aromatic ProtonsH atoms ortho to guanidinium7.0 - 7.4Doublet
Amine Proton-NH₂ (aniline)4.0 - 6.0Broad Singlet
Guanidinium Protons-C(=N⁺H₂)NH₂7.0 - 9.0Broad Singlet
¹³C NMR Assignment Expected δ (ppm)
Guanidinium CarbonC=N₃155 - 165
Aromatic CarbonC-NH₂140 - 150
Aromatic CarbonC-NH-(guanidinium)130 - 140
Aromatic CarbonsCH (aromatic)115 - 130

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be performed on the cationic species, [C₇H₁₀N₄ + H]⁺.

The theoretical exact mass of the protonated molecule is calculated to be 151.1033 Da. An experimental HRMS measurement within a few parts per million (ppm) of this value would unequivocally confirm the molecular formula C₇H₁₁N₄⁺.

Tandem mass spectrometry (MS/MS) experiments would be used to analyze the fragmentation patterns, providing further structural confirmation. The fragmentation of the protonated N-(4-Aminophenyl)guanidine would likely proceed through several key pathways:

Loss of Ammonia (B1221849): A common fragmentation pathway for guanidinium compounds is the neutral loss of ammonia (NH₃), leading to a prominent fragment ion.

Cleavage of the Phenyl-Nitrogen Bond: Scission of the C-N bond between the aromatic ring and the guanidine (B92328) group can occur, leading to fragments corresponding to the aminophenyl cation or the guanidine radical cation.

Ring Fragmentation: At higher collision energies, fragmentation of the aromatic ring itself may be observed.

Expected HRMS Data for N-(4-Aminophenyl)guanidine

Ion Formula Calculated m/z Description
[M+H]⁺ C₇H₁₁N₄⁺ 151.1033 Protonated molecular ion
[M+H-NH₃]⁺ C₇H₈N₃⁺ 134.0767 Loss of neutral ammonia

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to be complex but highly informative, showing characteristic bands for the amine, guanidinium, and aromatic components.

The guanidinium ion (C(NH₂)₃⁺) exhibits strong, characteristic absorption bands. A very strong and broad band associated with the degenerate N-C-N antisymmetric stretch is typically observed around 1670 cm⁻¹. researchgate.net The N-H stretching vibrations of the guanidinium and aminophenyl groups are expected in the high-frequency region of 3100-3400 cm⁻¹. researchgate.net The primary amine group also gives rise to a scissoring (bending) vibration around 1600 cm⁻¹. Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are found in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

This table presents expected absorption frequencies based on typical values for the constituent functional groups.

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3100 - 3400N-H StretchGuanidinium & AmineStrong, Broad
3000 - 3100Aromatic C-H StretchPhenyl RingMedium
~1670C=N⁺ Antisymmetric StretchGuanidiniumVery Strong
1580 - 1620N-H Bend (Scissoring)AmineMedium-Strong
1450 - 1600C=C Ring StretchPhenyl RingMedium-Strong
800 - 850C-H Out-of-Plane Bend1,4-Disubstituted RingStrong

X-ray Crystallography for Solid-State Molecular Architecture and Hydrogen Bonding Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on known structures of related guanidinium salts and aminophenyl compounds. mdpi.comresearchgate.net

The guanidinium group is known to be planar with D₃h symmetry, characterized by C-N bond lengths that are intermediate between single and double bonds due to resonance delocalization of the positive charge across the three nitrogen atoms. The presence of two chloride counter-ions would lead to a complex and extensive network of hydrogen bonds. The six N-H protons of the guanidinium group and the two N-H protons of the aminophenyl group act as hydrogen bond donors, while the chloride ions are strong hydrogen bond acceptors. This would result in a highly stable, three-dimensional crystalline lattice. Intermolecular interactions such as π-π stacking between the phenyl rings of adjacent molecules may also play a role in the crystal packing.

Application of Advanced Spectroscopic Techniques in Guanidine Research

The guanidine functional group is a key structural motif in medicinal chemistry and supramolecular chemistry due to its strong basicity and hydrogen-bonding capabilities. Advanced spectroscopic techniques are crucial for characterizing the diverse range of guanidine-containing molecules and their interactions.

NMR in Drug Discovery: 2D NMR techniques like HSQC and HMBC are used to unambiguously assign all proton and carbon signals in complex guanidine derivatives, which is essential for confirming the structure of novel pharmaceutical agents. mdpi.com

Mass Spectrometry in Metabolomics: HRMS is used to identify and quantify guanidine-containing metabolites in biological systems, helping to elucidate metabolic pathways and mechanisms of drug action. nih.gov

Vibrational Spectroscopy for Interaction Studies: IR and Raman spectroscopy are employed to study the hydrogen-bonding interactions between guanidinium groups and biological targets like proteins and nucleic acids, or with anions in the context of supramolecular receptors. nih.govnih.gov Changes in the vibrational frequencies of the C=N and N-H bonds upon binding provide direct evidence of these interactions.

Crystallography in Supramolecular Chemistry: X-ray crystallography is indispensable for designing and verifying the structures of complex supramolecular assemblies where the guanidinium group acts as a recognition site for anionic guests, driving the formation of highly ordered structures through predictable hydrogen bonding. mdpi.com

These advanced techniques, working in concert, provide a complete picture of the structure, properties, and interactions of guanidine derivatives, facilitating their development in various scientific fields.

Theoretical and Computational Investigations of N 4 Aminophenyl Guanidine Dihydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electron density of a system to determine its energy, structure, and other properties. For N-(4-Aminophenyl)guanidine, DFT can be employed to predict its three-dimensional geometry, the distribution of electronic charge, and its chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. In the context of substituted quinazolines, which share structural motifs with aminophenyl derivatives, DFT calculations have shown that the carbon atom with a higher LUMO coefficient is more susceptible to nucleophilic attack, a principle that can be extended to predict reactive sites on N-(4-Aminophenyl)guanidine. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. For the protonated guanidinium (B1211019) group, these maps would show a region of high positive potential, indicating its role as a hydrogen bond donor and its ability to form strong electrostatic interactions with negatively charged residues in biological targets. researchgate.net The aminophenyl group would show different potential regions, influencing its interaction profile.

Table 1: Representative Electronic Properties Calculable via DFT This table presents typical parameters obtained from DFT calculations for compounds analogous to N-(4-Aminophenyl)guanidine, providing a framework for its theoretical characterization.

ParameterDescriptionPredicted Significance for N-(4-Aminophenyl)guanidine
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons.The aminophenyl moiety would likely contribute significantly to the HOMO, influencing its potential as an electron donor in charge-transfer interactions.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.The guanidinium and phenyl ring systems would influence the LUMO, indicating sites susceptible to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A moderate gap would suggest a balance of stability and reactivity, crucial for a drug-like molecule.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment is expected due to the charged guanidinium group and the polar amino group, influencing solubility and binding.
Mulliken Charges Partial atomic charges calculated for each atom.Would quantify the positive charge on the guanidinium group and the relative charges on the phenyl ring atoms, predicting sites for electrostatic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interaction Dynamics

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and intermolecular interactions. dovepress.com An MD simulation of N-(4-Aminophenyl)guanidine in an aqueous environment would reveal its dynamic behavior, preferred shapes (conformations), and interactions with surrounding water molecules.

The central single bond connecting the phenyl ring to the guanidine (B92328) group is a key point of flexibility. MD simulations can explore the rotational freedom around this bond, identifying the most stable rotational angles (dihedrals) and the energy barriers between different conformations. The conformational preferences of guanidine-containing molecules are heavily influenced by intermolecular interactions with solvent molecules or biological receptors. nih.gov

The protonated guanidinium group is an excellent hydrogen bond donor. MD simulations can quantify the number and lifetime of hydrogen bonds formed between the guanidinium N-H groups and water molecules, which is critical for understanding its solvation and ability to interact with biological targets. gatech.edu The planar structure of the guanidinium ion allows it to act as a multi-pronged hydrogen bond donor, forming stable complexes. dovepress.com These simulations provide a dynamic view of how the molecule engages with its environment, a crucial factor for its biological function.

Table 2: Typical Parameters and Insights from MD Simulations This table outlines the setup and potential findings from a hypothetical MD simulation of N-(4-Aminophenyl)guanidine.

Simulation ParameterDescriptionPotential Insights
Force Field A set of parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM).Determines the accuracy of atomic interactions.
Solvent Model Explicit representation of solvent molecules (e.g., TIP3P water).Allows for realistic modeling of solvation and hydrogen bonding. nih.gov
Simulation Time The duration of the simulation (e.g., nanoseconds to microseconds).Longer simulations provide better sampling of conformational space.
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions over time.Indicates the stability of the molecule's conformation during the simulation. dovepress.com
Hydrogen Bond Analysis Counts the number and duration of hydrogen bonds formed.Quantifies the strength and nature of interactions with the solvent or a receptor. dovepress.com

Molecular Docking and Ligand-Receptor Interaction Modeling for Mechanistic Insights into Biological Activity

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or nucleic acid. frontiersin.org This method is instrumental in understanding the potential mechanism of action for compounds like N-(4-Aminophenyl)guanidine.

The guanidine group is a key structural feature in many biologically active compounds, including ligands for G-protein-coupled receptors and enzyme inhibitors. nih.govnih.gov Its protonated form, the guanidinium ion, is particularly effective at forming strong, directional hydrogen bonds and salt bridges with acidic amino acid residues like aspartate and glutamate (B1630785) in a receptor's binding pocket. nih.gov Docking studies of various guanidine derivatives consistently show these interactions to be critical for high-affinity binding. frontiersin.orgnih.gov

In a hypothetical docking study, N-(4-Aminophenyl)guanidine would be placed into the binding site of a target protein. The docking algorithm would sample various poses and score them based on binding energy. A favorable pose would likely feature:

Salt bridges/Hydrogen bonds between the guanidinium group and negatively charged residues.

π-π stacking or hydrophobic interactions involving the phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrogen bonds involving the amino group on the phenyl ring, which can act as both a donor and an acceptor.

These studies can generate a binding energy value (e.g., in kcal/mol) that estimates the affinity of the ligand for the receptor. nih.gov By revealing these specific interactions, docking provides a structural hypothesis for the molecule's biological activity. frontiersin.org

Table 3: Predicted Interaction Profile from Molecular Docking This table summarizes the likely binding interactions and energies for N-(4-Aminophenyl)guanidine based on studies of analogous compounds.

Interaction TypeInteracting Groups on LigandPotential Receptor ResiduesTypical Binding Energy Contribution
Salt Bridge / Ionic Guanidinium group (C(NH₂)₃⁺)Aspartate (Asp), Glutamate (Glu)Strong (-5 to -10 kcal/mol)
Hydrogen Bonding Guanidinium N-H, Amino N-HSerine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)Moderate (-2 to -5 kcal/mol)
π-π Stacking Phenyl ringPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His)Weak to Moderate (-0.5 to -2 kcal/mol)
Hydrophobic Phenyl ringLeucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)Weak (-0.5 to -1.5 kcal/mol)

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for establishing these relationships. frontiersin.orgresearchgate.net A QSAR model attempts to correlate variations in physicochemical properties (descriptors) with changes in biological activity (e.g., IC₅₀ values).

For a series of N-phenylguanidine analogs, a QSAR study would involve synthesizing or modeling various derivatives and measuring their biological activity. Computational descriptors for each molecule would be calculated, including:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient), which measures lipophilicity.

A statistical model is then built to link these descriptors to activity. For guanidine derivatives, studies have shown that properties like molar refractivity can be important descriptors for activity. researchgate.net 3D-QSAR models, which consider the three-dimensional fields (steric and electrostatic) around the molecules, can provide even more detailed insights. frontiersin.org A 3D-QSAR study on guanidine analogues against the Plasmodium falciparum Lactate Dehydrogenase enzyme, for instance, successfully developed a predictive model that could guide the design of new inhibitors. frontiersin.org

A hypothetical SAR study on N-(4-Aminophenyl)guanidine might reveal the following trends:

Substitution on the phenyl ring: The position (ortho, meta, para) and electronic nature (electron-donating or -withdrawing) of substituents could drastically alter binding affinity and selectivity. frontiersin.org

Modification of the amino group: Replacing the amino group with other functional groups (e.g., nitro, hydroxyl) would change the hydrogen bonding capability and electronic properties of the ring.

Substitution on the guanidine group: Adding alkyl or other groups to the guanidine nitrogen atoms could impact basicity and steric fit within a binding pocket.

Table 4: Hypothetical Structure-Activity Relationships for N-Phenylguanidine Derivatives This table outlines potential SAR trends based on general principles and findings from related compound series.

Structural ModificationPredicted Effect on ActivityRationale
Add electron-withdrawing group (e.g., -Cl, -NO₂) to phenyl ring May increase or decrease activityAlters the electron density of the ring, affecting π-stacking interactions and the pKa of the amino group.
Add electron-donating group (e.g., -CH₃, -OCH₃) to phenyl ring May increase or decrease activityModifies electronic properties and can introduce new steric or hydrophobic interactions.
Move amino group from para to meta or ortho position Likely to decrease activityThe para position often allows the molecule to span a binding site optimally, connecting different interaction points.
Replace phenyl ring with a different aromatic system (e.g., naphthalene) Activity will likely changeAlters the size, shape, and hydrophobic character of the molecule, impacting its fit in the binding pocket. frontiersin.org

Coordination Chemistry and Metal Complexation Involving N 4 Aminophenyl Guanidine Derived Ligands

Elucidation of Binding Modes of Guanidine (B92328) Ligands to Transition Metal Centers

Ligands derived from N-(4-Aminophenyl)guanidine offer multiple potential coordination sites, leading to a variety of binding modes with transition metal centers. The primary coordination typically involves the nitrogen atoms of the guanidinyl group and the amino group on the phenyl ring.

The guanidine moiety itself can coordinate in a monodentate fashion through its imino nitrogen atom. However, the presence of the aminophenyl group allows for chelation, where the ligand binds to the metal center through two or more donor atoms, forming a stable ring structure. In the case of ligands derived from N-(4-Aminophenyl)guanidine, bidentate coordination is common, involving one nitrogen from the guanidine group and the nitrogen of the aminophenyl group.

Furthermore, these ligands can act as bridging ligands, connecting two or more metal centers. This can occur through the guanidine group, where different nitrogen atoms coordinate to different metal ions, or through a combination of the guanidine and amino groups. The specific binding mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. For instance, Schiff base ligands formed by the condensation of N-(4-Aminophenyl)guanidine with aldehydes or ketones can offer additional coordination sites, leading to more complex multinuclear structures. researchgate.net

Synthesis and Characterization of Novel Metal-Guanidine Coordination Complexes

The synthesis of novel metal-guanidine coordination complexes typically involves the reaction of a suitable metal salt with the N-(4-Aminophenyl)guanidine-derived ligand in an appropriate solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the crystallization of the final product.

One common synthetic route is the direct reaction of N-(4-Aminophenyl)guanidine dihydrochloride (B599025) with a metal salt, often in the presence of a base to deprotonate the ligand and facilitate coordination. Another approach involves the in situ formation of a more complex ligand, such as a Schiff base, by reacting N-(4-Aminophenyl)guanidine with an aldehyde or ketone in the presence of the metal ion. This method can lead to the formation of well-defined metal complexes that might not be accessible through direct synthesis. For example, guanidine-containing Schiff base metal chelates of copper(II) and zinc(II) have been synthesized from 3-formyl-4-hydroxyphenylguanidine and various L-amino acids. nih.gov

Characterization of these newly synthesized complexes is carried out using a variety of analytical techniques. Elemental analysis provides the empirical formula of the complex, while techniques like mass spectrometry help in determining the molecular weight. Molar conductivity measurements are used to determine the electrolytic nature of the complexes. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), provide information about the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. researchgate.net

Spectroscopic and Structural Analysis of Guanidine-Metal Coordination Compounds

Spectroscopic and structural analysis methods are indispensable for elucidating the detailed structure and bonding in guanidine-metal coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The C=N stretching vibration of the guanidine group and the N-H stretching vibrations of the amino and guanidinyl groups are particularly informative. A shift in the frequency of these bands upon complexation indicates the involvement of these groups in coordination to the metal center. researchgate.net

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. The spectra of the complexes typically show bands corresponding to intra-ligand transitions and charge-transfer transitions between the ligand and the metal. The position and intensity of d-d transition bands (for transition metal complexes) can give clues about the coordination geometry (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) is used to characterize the ligand environment in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation and can help in understanding the binding mode.

Complex Metal Ion Coordination Geometry Key Bond Lengths (Å) Spectroscopic Data (cm⁻¹)
Hypothetical Cu(II)-Schiff Base ComplexCu(II)Distorted OctahedralCu-N(azomethine), Cu-O(phenolic)ν(C=N) shift, new ν(M-N) bands
Hypothetical Zn(II)-Guanidine ChelateZn(II)TetrahedralZn-N(guanidine), Zn-N(amino)ν(N-H) shift

Theoretical Insights into Metal-Ligand Bonding and Interaction Energies

Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the electronic structure, bonding, and stability of metal-guanidine complexes. These computational methods can be used to:

Optimize Geometries: DFT calculations can predict the most stable geometry of a complex, which can then be compared with experimental data from X-ray crystallography.

Analyze Metal-Ligand Bonding: The nature of the bond between the metal and the ligand can be investigated using various analysis techniques. This includes quantifying the covalent and electrostatic contributions to the bond and understanding the role of charge delocalization within the guanidine moiety upon coordination.

Calculate Interaction Energies: The strength of the interaction between the metal and the ligand can be calculated, providing a measure of the stability of the complex. This can be useful for comparing the binding affinities of different ligands to a particular metal ion.

Simulate Spectroscopic Properties: Theoretical methods can be used to simulate IR, UV-Vis, and NMR spectra. Comparing these simulated spectra with experimental data can aid in the interpretation of the experimental results and confirm the proposed structures of the complexes.

Computational studies on related systems have shown that the electronic flexibility of the guanidinate ligand, arising from extensive electron delocalization, plays a significant role in stabilizing a wide variety of metal centers in different oxidation states. nih.gov Similar theoretical investigations on complexes derived from N-(4-Aminophenyl)guanidine would be crucial to fully understand their electronic properties and reactivity.

Supramolecular Chemistry and Non Covalent Interactions of Guanidinium Systems

Analysis of Hydrogen Bonding Networks and Proton Transfer Processes Involving the Guanidinium (B1211019) Moiety

The guanidinium cation, the protonated form of guanidine (B92328), is a cornerstone of supramolecular chemistry, largely due to its capacity for strong and directional hydrogen bonding. researchgate.net The planar, trigonal geometry of the CN3 core in the guanidinium group of N-(4-Aminophenyl)guanidinium allows for the delocalization of the positive charge, making the six N-H protons potent hydrogen bond donors. nih.gov

In the crystalline state, guanidinium salts are known to form extensive and predictable hydrogen bond networks. researchgate.net For instance, the crystal structure of guanidinium chloride reveals a network where each chloride ion is coordinated by six nitrogen atoms from three different guanidinium ions, with average N-H···Cl distances of 3.303 Å. researchgate.net In the case of N-(4-Aminophenyl)guanidine dihydrochloride (B599025), it is anticipated that the guanidinium group will form strong charge-assisted hydrogen bonds with the chloride counter-ions. Furthermore, the aminophenyl moiety introduces an additional site for hydrogen bonding, with the amino group (-NH2) capable of acting as both a hydrogen bond donor and acceptor. This dual functionality can lead to more complex, layered, or three-dimensional supramolecular architectures, with alternating hydrophilic and hydrophobic zones. researchgate.net

Proton transfer is a fundamental process in guanidinium systems. The high basicity of guanidine (pKa of the conjugate acid is ~13.5) is attributed to the resonance stabilization of the resulting guanidinium cation. pnnl.govresearchgate.net In N-(4-Aminophenyl)guanidine, the phenyl ring and the amino substituent will modulate this basicity. Proton transfer processes are crucial in the formation of the dihydrochloride salt and will play a significant role in its interactions in solution. Theoretical studies on related systems like phenyl urea (B33335) have shown that intermolecular proton transfer is a primary pathway, a principle that would likely apply to aminophenylguanidine systems in solution. nih.gov

Interactive Data Table: Representative Hydrogen Bond Geometries in Guanidinium Salts

CompoundDonor-AcceptorD-H···A Distance (Å)D-H···A Angle (°)Reference
Guanidinium ChlorideN-H···Cl3.303- researchgate.net
N-Benzoyl-N′,N′′-diphenylguanidinium chlorideN-H···Cl-- nih.gov
Guanidinium SalicylateN-H···O-- nih.gov

Note: Specific values for N-(4-Aminophenyl)guanidine dihydrochloride are not available and are inferred from these related structures.

Anion Recognition and Binding Properties of Guanidinium-Based Receptors

The guanidinium group is a highly effective recognition motif for anions, particularly oxoanions, due to its ability to form multiple hydrogen bonds and its positive charge, which facilitates strong electrostatic interactions. researchgate.net Receptors incorporating the guanidinium moiety can exhibit high affinity and selectivity for anionic guests in both organic and aqueous media.

For a receptor based on N-(4-Aminophenyl)guanidinium, the planar arrangement of N-H bonds provides a pre-organized binding site for anions. The binding of an anion would be stabilized by a combination of charge-assisted hydrogen bonds and ion pairing. The aminophenyl group could further contribute to anion binding through additional hydrogen bonds or by participating in π-stacking interactions with anionic guests that possess aromatic rings. Conversely, the phenyl ring could also introduce a hydrophobic microenvironment that might influence the selectivity of anion binding. nih.gov

The strength of anion binding in phenylguanidinium (B1229882) systems has been shown to correlate with the basicity of the anion and the strength of the hydrogen bonds formed. researchgate.net It is expected that N-(4-Aminophenyl)guanidinium would exhibit strong binding towards anions that are good hydrogen bond acceptors, such as carboxylates, phosphates, and sulfates. The presence of the amino group could potentially be exploited to modulate the electronic properties of the phenyl ring, thereby fine-tuning the anion binding affinity and selectivity.

Investigation of Self-Assembly Processes and Molecular Recognition Phenomena in Guanidine Systems

Molecular recognition and self-assembly are intrinsically linked, with specific non-covalent interactions directing the spontaneous organization of molecules into ordered supramolecular structures. longdom.orgnih.gov Guanidinium derivatives are excellent building blocks for self-assembly due to their well-defined geometry and strong hydrogen bonding capabilities.

While specific studies on the self-assembly of this compound are not available, related phenylguanidine compounds have been shown to participate in supramolecular assembly. For example, diphenylguanidine can form inclusion complexes with cyclodextrin (B1172386) polymers, demonstrating its ability to act as a guest in host-guest systems. nih.govmdpi.com This suggests that the aminophenyl portion of N-(4-Aminophenyl)guanidine could similarly engage in molecular recognition events, potentially with macrocyclic hosts or other aromatic systems through π-π stacking.

The combination of the hydrophilic, charge-donating guanidinium group and the more hydrophobic aminophenyl group gives N-(4-Aminophenyl)guanidine an amphiphilic character. This could lead to self-assembly in solution to form micelles or other aggregates, driven by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects. The molecular recognition capabilities of this compound would be central to such processes, dictating the specificity and stability of the resulting assemblies. rsc.org

Design Principles for Supramolecular Architectures Utilizing Guanidine Functionality

The design of functional supramolecular architectures relies on the predictable and robust nature of non-covalent interactions. nih.gov The guanidinium group is a privileged functional group in supramolecular design for several reasons:

Directional Hydrogen Bonding: The planar arrangement of multiple N-H donors allows for the formation of specific and directional hydrogen bonds, leading to predictable supramolecular synthons.

Charge Assistance: The positive charge enhances the strength of hydrogen bonds and facilitates strong interactions with anionic species.

Structural Rigidity: The core guanidinium unit is rigid, providing a stable scaffold for the construction of larger, well-defined architectures.

Tunability: The periphery of the guanidinium ion can be readily functionalized, as seen with the aminophenyl group in the target compound, allowing for the fine-tuning of solubility, electronic properties, and secondary interactions.

These principles have been applied to create a variety of supramolecular structures, from simple ion pairs to complex, self-assembled cages and frameworks. anu.edu.au For N-(4-Aminophenyl)guanidine, the combination of the guanidinium "anchor" and the functional aminophenyl "panel" provides a versatile building block. The guanidinium part can be expected to direct the primary assembly through interactions with anions or other hydrogen bond acceptors, while the aminophenyl group can be used to introduce further complexity and functionality, such as photoactivity, redox properties, or additional recognition sites. The interplay of hydrogen bonding and π-π stacking is a key design element in creating extended supramolecular networks. nih.gov

Interactive Data Table: Key Non-Covalent Interactions in Supramolecular Design

Interaction TypeKey FeaturesRole in Guanidinium Systems
Hydrogen BondingDirectional, specificPrimary driving force for self-assembly and anion recognition
Ion PairingStrong, non-directionalStabilization of anion-guanidinium complexes
π-π StackingWeaker, directionalCan direct the packing of phenylguanidinium derivatives
Cation-π InteractionsElectrostaticPotential interaction between the guanidinium cation and aromatic systems mdpi.com
Anion-π InteractionsElectrostaticPossible between anions and the electron-deficient phenyl ring rsc.org

Applications of N 4 Aminophenyl Guanidine Dihydrochloride and Its Derivatives in Advanced Organic Synthesis and Materials Science Research

Role as Organocatalysts in Diverse Organic Transformations

The guanidine (B92328) functional group is recognized for its strong Brønsted basicity and its capacity to form multiple hydrogen bonds. researchgate.net These characteristics have made guanidine derivatives powerful organocatalysts in a wide array of chemical transformations. researchgate.netrsc.org Chiral guanidines, in particular, have been extensively used to create asymmetric reaction environments for the synthesis of enantiomerically enriched products. researchgate.netnih.gov The catalytic activity of guanidines often involves proton transfer, which activates substrates, or the formation of hydrogen-bonded intermediates that orient reactants for selective bond formation. researchgate.net

Catalysis of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions (e.g., Mannich, Strecker, Hantzsch Reactions)

Guanidine-based organocatalysts have proven effective in facilitating various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in synthetic organic chemistry. researchgate.netacs.org While specific studies detailing the use of N-(4-Aminophenyl)guanidine dihydrochloride (B599025) in the Mannich, Strecker, and Hantzsch reactions are not extensively documented, its catalytic potential can be inferred from the known mechanisms of guanidine catalysis.

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound and is crucial for synthesizing β-amino carbonyl compounds. A guanidine catalyst can facilitate this reaction by acting as a Brønsted base to deprotonate the carbonyl compound, forming an enolate, and by activating the imine electrophile through hydrogen bonding.

The Strecker reaction , a three-component reaction between an aldehyde (or ketone), an amine, and a cyanide source, is a classic method for synthesizing α-aminonitriles, which are precursors to amino acids. Guanidine catalysts can promote this reaction by activating both the imine intermediate and the cyanide nucleophile, potentially through a dual hydrogen-bonding mechanism. jku.at

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that produces dihydropyridine (B1217469) derivatives. The reaction involves a series of condensations and cyclizations. A guanidine catalyst could accelerate key steps, such as the initial Knoevenagel condensation, by functioning as a base.

The proposed catalytic functions of the guanidine moiety in these key organic reactions are summarized in the table below.

ReactionKey StepProposed Role of Guanidine Catalyst
Mannich Reaction Enolate FormationActs as a Brønsted base to deprotonate the α-carbon of the carbonyl compound.
Iminium Ion ActivationStabilizes the transition state via hydrogen bonding.
Strecker Reaction Imine FormationCatalyzes the condensation of the amine and aldehyde.
Nucleophilic AttackActivates the imine for attack by the cyanide anion.
Hantzsch Reaction Knoevenagel CondensationFunctions as a base to catalyze the reaction between the aldehyde and β-ketoester.
CyclizationPromotes the final intramolecular cyclization and dehydration steps.

Chemo- and Regioselective N-Protection Strategies in Amine Chemistry (e.g., N-Boc protection)

The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in peptide chemistry. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines. Research has shown that simple guanidine salts, such as guanidine hydrochloride, can act as highly efficient and mild organocatalysts for the chemoselective N-Boc protection of a wide variety of amines. researchgate.net

This catalytic method involves the use of di-tert-butyl dicarbonate (B1257347) as the Boc source in an alcohol solvent at slightly elevated temperatures (35–40°C). researchgate.net The protocol is notable for its high yields, excellent chemoselectivity in protecting primary amines over secondary amines and other functional groups, and its avoidance of side products. researchgate.net The mechanism is believed to involve the activation of the (Boc)₂O reagent by the guanidinium (B1211019) catalyst through hydrogen bonding, which enhances its electrophilicity and facilitates the nucleophilic attack by the amine. Given its structural similarity, N-(4-Aminophenyl)guanidine dihydrochloride is expected to exhibit comparable catalytic activity.

The table below presents typical results for the N-Boc protection of various amines using guanidine hydrochloride as a catalyst, illustrating the broad applicability of this method.

Amine Substrate TypeExampleYield (%)Reference
Aromatic AminesAniline (B41778)98% researchgate.net
Aliphatic AminesBenzylamine96% researchgate.net
Heterocyclic AminesIndoline95% researchgate.net
Amino AcidsL-Phenylalanine94% researchgate.net
Diamines (Mono-protection)1,6-Hexanediamine92% researchgate.net

Utilization as Reagents in Polymer Chemistry and Material Science

The dual functionality of this compound, possessing both an aromatic amine and a guanidinium group, makes it a highly promising candidate for applications in polymer and materials science. These groups can impart specific properties to polymer networks, such as enhanced thermal stability, mechanical strength, and electrical conductivity.

Crosslinking Agents in Polymerization Processes for Enhanced Material Properties

Crosslinking is a process that forms covalent or ionic bonds between polymer chains, creating a three-dimensional network structure that significantly improves the mechanical, thermal, and chemical resistance of the material. Compounds with multiple reactive functional groups are required to act as crosslinkers. This compound possesses several reactive N-H bonds—two on the primary aromatic amine and others within the guanidinium group—making it a viable crosslinking agent.

The primary aromatic amine can readily participate in polymerization reactions with monomers containing complementary functional groups, such as epoxides, isocyanates, or carboxylic acid derivatives, to form crosslinked polyamides or polyimides. google.com Compounds containing aminophenyl groups are known to be effective crosslinkers for high-performance polymers like polyaryletherketones (PAEK), where they enhance thermal and mechanical stability. google.com Furthermore, the guanidinium group can form strong, multiple hydrogen bonds, which can act as physical crosslinks, further reinforcing the polymer matrix. The density of these crosslinks can be controlled to tailor the final properties of the polymer. nih.gov

Hardening Agents for Advanced Epoxy Networks

Epoxy resins are a class of thermosetting polymers widely used as adhesives, coatings, and matrix materials for composites due to their excellent mechanical properties and chemical resistance. threebond.co.jp These resins require a hardening (or curing) agent to initiate polymerization and form a rigid, crosslinked network. Amine-based compounds are the most common class of hardeners, reacting with the epoxide rings in a nucleophilic ring-opening addition reaction. threebond.co.jp

Substituted guanidine compounds have been identified as highly effective hardeners and curing accelerators for epoxy resins. google.comwipo.int They offer the dual advantages of high reactivity at curing temperatures (typically 80-180°C) and excellent storage stability at room temperature, a property known as latency. google.comwipo.int this compound, with its multiple active hydrogens on both the amino and guanidine groups, fits the profile of a potent epoxy hardener. The aromatic amine provides a site for initial reaction, while the guanidine moiety can catalytically accelerate the curing process, leading to a densely crosslinked and robust epoxy network.

The table below compares the general characteristics of different classes of amine-based epoxy hardeners.

Hardener ClassCuring TemperaturePot LifeKey Properties of Cured Resin
Aliphatic Amines Room TemperatureShortGood flexibility, lower heat resistance. threebond.co.jp
Aromatic Amines Elevated (80-150°C)LongHigh mechanical strength, excellent chemical and heat resistance. threebond.co.jp
Guanidine Derivatives Elevated (80-180°C)Very Long (Latent)High reactivity upon activation, good thermal stability. google.comwipo.int

Function as Dopants and Charge-Transfer Agents in the Development of Conductive Polymers

Conducting polymers, such as polyaniline (PANI) and polypyrrole (PPy), have garnered significant interest for their applications in electronics, sensors, and energy storage. researchgate.net The electrical conductivity of these materials is typically induced through a process called doping, which involves the partial oxidation or reduction of the polymer backbone. For PANI, the most common method is protonic acid doping, which converts the insulating emeraldine (B8112657) base form into the conductive emeraldine salt. researchgate.net

This compound is exceptionally well-suited to function as a dopant for PANI. The 4-aminophenyl structure is a repeating unit of the PANI backbone itself, ensuring excellent miscibility. As a dihydrochloride salt, it acts as a source of protons (H⁺). The guanidinium ion is the conjugate acid of guanidine, one of the strongest organic bases, meaning it is a stable and effective proton donor. This allows it to efficiently protonate the imine nitrogen atoms along the PANI chain, generating charge carriers (polarons and bipolarons) and thereby increasing electrical conductivity. researchgate.net

Applications in Bioconjugation and Biosensor Development as Research Tools

The unique structure of this compound, featuring a nucleophilic primary amine and a positively charged guanidinium group, makes it a candidate for specialized applications in the development of research tools for bioconjugation and biosensing.

Chemical Modification of Biomolecules for Research and Diagnostic Probe Design

The primary amino group on the phenyl ring of N-(4-Aminophenyl)guanidine serves as a reactive handle for the covalent attachment of this moiety to various biomolecules, including proteins and nucleic acids. This modification can be leveraged to design diagnostic probes and research reagents with specific properties conferred by the guanidinium group.

One potential application lies in the modification of proteins through their lysine (B10760008) residues or N-terminal amines. The amino group of N-(4-Aminophenyl)guanidine can react with activated carboxylic acids on a protein, often facilitated by coupling agents like carbodiimides, to form stable amide bonds. Alternatively, it can react with other electrophilic functional groups that may be present on a biomolecule or a linker.

The introduction of the guanidinium group can influence the properties of the modified biomolecule in several ways. The strong positive charge of the guanidinium ion can enhance solubility, facilitate cellular uptake, and promote interactions with negatively charged biological targets such as nucleic acids or specific protein domains. This property is particularly relevant in the design of probes for cellular imaging or as components of drug delivery systems.

Surface Functionalization for Enhanced Biosensing Research Applications

In the field of biosensor development, surface chemistry plays a pivotal role in the immobilization of biorecognition elements and in enhancing the sensitivity and selectivity of the sensor. The amine and guanidinium functionalities of this compound present opportunities for the functionalization of various sensor surfaces, such as gold, silicon oxide, or polymer-based substrates.

The primary amine can be used to covalently attach the molecule to surfaces that have been pre-activated with functional groups like N-hydroxysuccinimide (NHS) esters or epoxides. This creates a surface coating that presents the guanidinium group to the surrounding environment. The positively charged guanidinium groups can then serve as electrostatic anchors for the immobilization of negatively charged biomolecules, such as DNA or certain proteins, through non-covalent interactions.

This method of immobilization can be advantageous as it may be less harsh than direct covalent attachment, potentially preserving the native conformation and activity of the immobilized biomolecule. Furthermore, the guanidinium-rich surface could influence the local environment at the sensor interface, for example, by modulating pH or ionic strength, which could in turn affect the binding kinetics of the target analyte.

An example of a potential application would be the modification of an electrode surface for an electrochemical biosensor. After functionalization with N-(4-Aminophenyl)guanidine, an enzyme with a net negative charge could be immobilized. The enhanced loading and stability of the enzyme on the electrode surface could lead to improved sensor performance, such as a lower limit of detection or a faster response time. While this represents a plausible strategy, detailed experimental studies and performance data for biosensors specifically utilizing this compound for surface functionalization are not prominently featured in the current body of scientific literature.

Due to the lack of specific research data, interactive data tables detailing research findings could not be generated.

Mechanistic and Pre Clinical Research into the Biological Activity of N 4 Aminophenyl Guanidine Dihydrochloride and Analogues

Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., IMPDH, Urease)

Guanidine (B92328) derivatives are recognized as a versatile class of enzyme inhibitors. nih.gov The guanidinium (B1211019) group can engage in specific interactions with enzyme active sites, mimicking natural substrates or binding to key residues involved in catalysis. sci-hub.se Research has focused on several enzymes, including inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) and urease, as targets for guanidine-containing compounds.

IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a critical target for anticancer, antiviral, and immunosuppressive agents. researchgate.netnih.gov While specific studies on N-(4-Aminophenyl)guanidine are not detailed in the reviewed literature, numerous analogues containing urea (B33335) or other functionalities have been developed as IMPDH inhibitors. researchgate.net Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a key virulence factor in some pathogenic bacteria and a target in agricultural science to prevent fertilizer degradation. nih.gov Phenyl phosphorodiamidate (PPDA), a transition-state analogue of urea, is a highly efficient inhibitor of urease. nih.gov

Detailed Structure-Activity Relationship (SAR) Investigations in Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For guanidine derivatives, SAR investigations have revealed key structural features that influence their inhibitory activity.

In the context of IMPDH inhibitors, modifications to various parts of the molecule can significantly alter efficacy. For example, in a series of benzoxazole-based inhibitors that target the NAD+ site of bacterial IMPDH, small heteroaromatic substituents at the 2-position of the benzoxazole (B165842) scaffold were found to enhance activity. nih.gov For another class of inhibitors, the presence of bulky substituents can decrease activity. researchgate.net

Analysis of Binding Site Interactions and Enzyme-Inhibitor Dynamics

Understanding how inhibitors interact with the enzyme's active site is fundamental to mechanistic elucidation and rational drug design. For IMPDH, inhibitors can bind to different sites, including the IMP substrate site or the NAD+ cofactor site. nih.gov Many potent inhibitors form hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, some inhibitors interact with Thr333 in the active site. researchgate.net A mobile active site flap (residues 381–421 in Bacillus anthracis IMPDH) plays a pivotal role in inhibitor binding, and its conformation can determine inhibitor potency and selectivity across different species. nih.gov

In urease, inhibitors often interact with the two nickel ions in the active site. Molecular docking studies of dihydropyrimidine (B8664642) phthalimide (B116566) hybrids revealed significant binding interactions with key residues such as Ala170, Cys322, His222, and one of the nickel ions (Ni798), explaining their potent inhibitory activity. ekb.eg These interactions often involve hydrogen bonds and coordination with the metal ions, effectively blocking the enzyme's catalytic function. ekb.eg

In Vitro Antiproliferative Activity in Human Cell Culture Models

Guanidine-containing compounds have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov The cytotoxic potential of these molecules makes them promising candidates for the development of new anticancer agents. researchgate.net

Several studies have evaluated the in vitro anticancer activity of guanidine analogues. A series of guanidines containing a 1,3-diphenylpropenone (chalcone) core were shown to be cytotoxic against multiple human leukemia cell lines (U-937, HL-60, MOLT-3, NALM-6) and the human melanoma cell line SK-MEL-1. nih.gov Similarly, 5'-guanidino xylofuranosyl nucleosides have shown significant cytotoxicity against colorectal adenocarcinoma (HCT-15), breast adenocarcinoma (MCF-7), and prostate adenocarcinoma (DU-145) cell lines. chemrxiv.org

Antiproliferative Activity of Select Guanidine Analogues
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Guanidine-Chalcone Hybrid 6f U-937Leukemia1.6 ± 0.6 nih.gov
Guanidine-Chalcone Hybrid 6i U-937Leukemia2.8 ± 0.4 nih.gov
Guanidine-Chalcone Hybrid 6f SK-MEL-1Melanoma4.7 ± 0.9 nih.gov
5'-Guanidino N7-linked 6-chloropurine (B14466) nucleoside (11 )HCT-15Colorectal Adenocarcinoma10.22 ± 0.61 chemrxiv.org
5'-Guanidino N7-linked 6-chloropurine nucleoside (11 )DU-145Prostate Adenocarcinoma24.48 ± 1.69 chemrxiv.org
5'-Guanidino N7-linked 6-chloropurine nucleoside (11 )MCF-7Breast Adenocarcinoma43.67 ± 2.62 chemrxiv.org

Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Cell Cycle Modulation, Caspase Activation)

The antiproliferative effects of guanidine analogues are often mediated by complex cellular mechanisms, including the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Apoptosis Induction: Apoptosis is a key mechanism for eliminating cancer cells. Several guanidine derivatives have been identified as potent apoptosis inducers. nih.gov For instance, guanidine-chalcone hybrids were found to induce cell death in leukemia cells. nih.gov Other classes of compounds, such as pyrazole (B372694) and phenylquinazoline derivatives, also induce apoptosis by generating reactive oxygen species (ROS), targeting pro-survival proteins like BCL-2, and promoting the release of mitochondrial cytochrome c. nih.govnih.govfrontiersin.org

Cell Cycle Modulation: The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can halt cancer growth. nih.gov Analogues such as N-hydroxy-N'-aminoguanidine derivatives have been shown to modulate the cell cycle in L1210 mouse leukemia cells. nih.gov These compounds led to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicating a block in cell cycle progression. nih.gov This inhibition of DNA synthesis is a common mechanism for antiproliferative agents. nih.gov

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. Studies on guanidine-chalcone hybrids demonstrated that their cytotoxic effect was mediated by the activation of both caspase-9 and caspase-3. nih.gov This activation leads to the cleavage of key cellular substrates and the dismantling of the cell. The synthetic guanidine derivative mitoguazone (B1683906) is also known to induce apoptosis, potentially through caspase activation pathways. mdpi.com

Neuroprotective Research in In Vitro and Select Animal Models

Beyond their anticancer and enzyme-inhibiting properties, guanidine derivatives have been investigated for their neuroprotective potential. nih.govnih.gov Neuroprotection aims to prevent or slow neuronal cell death associated with acute injuries like stroke or chronic neurodegenerative diseases.

A study of 14 substituted guanidine derivatives assessed their ability to protect cortical neurons from glutamate-induced toxicity, an in vitro model relevant to ischemic cell death. All tested compounds provided protection, with EC₅₀ values ranging from 0.38 to 28.25 µM. nih.gov The neuroprotective effect was strongly correlated with the compounds' affinity for the ion-channel site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitotoxicity. nih.gov This suggests that antagonism of the NMDA receptor is a primary mechanism for the observed neuroprotection by this class of guanidines. nih.gov Other compounds, such as the aminotetrahydrofuran derivative ANAVEX1-41, have also shown neuroprotective effects by preventing cell loss, inflammation, and oxidative stress in models of amyloid-beta toxicity. nih.gov

Evaluation in Ischemia/Reperfusion Injury Models

Ischemia/reperfusion (I/R) injury is a major cause of tissue damage following events like stroke or myocardial infarction, where blood flow is temporarily cut off and then restored. mdpi.com The resulting oxidative stress and inflammation lead to significant cell death. nih.gov

Aminoguanidine (B1677879), a simple analogue of N-(4-Aminophenyl)guanidine, has been evaluated in models of I/R injury. In a rat model of myocardial I/R, aminoguanidine, a known inhibitor of inducible nitric oxide synthase (iNOS), significantly reduced the myocardial infarct size. researchgate.net This suggests that by inhibiting the excessive production of nitric oxide during reperfusion, aminoguanidine mitigates cellular damage. researchgate.net However, in a model of intestinal I/R, the effects were more complex; a single pre-administration of aminoguanidine was protective one hour after reperfusion, but the injury appeared to worsen after three hours. nih.gov While direct studies on N-(4-Aminophenyl)guanidine in cerebral I/R models are lacking, the findings for aminoguanidine in other tissues highlight the potential for this chemical class to modulate I/R injury, warranting further investigation.

Neuroprotective and I/R Effects of Guanidine Analogues
Compound/AnalogueModelKey FindingMechanism/TargetReference
Substituted Guanidines (14 compounds)In Vitro Glutamate (B1630785) Toxicity (Cortical Neurons)Protected against neuronal injury (EC₅₀: 0.38–28.25 µM)NMDA Receptor Antagonism nih.gov
AminoguanidineIn Vivo Myocardial I/R (Rat)Reduced infarct size by ~32%iNOS Inhibition researchgate.net
AminoguanidineIn Vivo Intestinal I/R (Rat)Inhibited injury at 1 hr post-reperfusioniNOS Inhibition nih.gov

Investigation of Modulation of Neuronal Injury Pathways

Substituted guanidine compounds, a class to which N-(4-Aminophenyl)guanidine dihydrochloride (B599025) belongs, have been investigated for their neuroprotective properties. The primary mechanism underlying this protective effect is the modulation of neuronal injury pathways through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netnih.gov Overactivation of NMDA receptors leads to excessive calcium influx into neurons, triggering a cascade of events that result in excitotoxic cell death, a common pathway in various neurodegenerative disorders. nih.gov

Pre-clinical research has demonstrated that substituted guanidine derivatives can protect cortical neurons from glutamate-induced toxicity in vitro. nih.gov This neuroprotective effect is strongly correlated with the compounds' affinity for the ion channel site of the NMDA receptor. nih.gov A study involving a series of 14 substituted guanidines established a positive correlation (r = 0.94) between their neuroprotective efficacy and their affinity for the NMDA receptor ion-channel site. nih.gov Conversely, no significant correlation was found with their binding affinity for sigma sites, indicating that the neuroprotective action is specifically linked to their NMDA antagonist properties. nih.gov

The affinity of these compounds for the NMDA receptor ion-channel site, and consequently their neuroprotective potency, is influenced by their chemical structure. It has been observed that unsymmetrical substitutions on the guanidine moiety can enhance this affinity. nih.gov The neuroprotective activity is typically quantified by the EC50 value, which represents the concentration of the compound that affords 50% protection against neuronal injury induced by an excitotoxic insult, such as exposure to a high concentration of glutamate. nih.gov The binding affinity to the NMDA receptor is determined by radioligand binding assays and is expressed as the IC50 value, the concentration that displaces 50% of a specific radioligand from the receptor's ion channel. nih.gov

The following interactive table presents data from a study on various substituted guanidine analogues, illustrating the range of their binding affinities to the NMDA receptor ion-channel site and their corresponding neuroprotective efficacy.

This table presents a selection of data for illustrative purposes, based on findings for a series of 14 substituted guanidines. nih.gov The specific data for N-(4-Aminophenyl)guanidine dihydrochloride was not detailed in the referenced study but is expected to fall within the range of activities observed for this class of compounds.

In Vitro Antimicrobial Research and Structure-Activity Relationships

The guanidine functional group is a key feature in a variety of antimicrobial agents, and compounds incorporating a phenylguanidine scaffold have demonstrated notable in vitro activity against a range of pathogenic bacteria. researchgate.netnih.gov

Derivatives of phenylguanidine have been evaluated for their minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus and Escherichia coli. researchgate.net Some analogues have also shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. nih.gov

The antimicrobial potency of these compounds is dependent on their specific chemical structure. For instance, substitutions on the phenyl ring can modulate the antibacterial activity. Structure-activity relationship (SAR) studies have begun to elucidate the features that enhance the efficacy of these compounds. nih.gov The data from these studies are crucial for the rational design of more potent antimicrobial agents based on the phenylguanidine core.

Below is an interactive table summarizing the in vitro antibacterial activity of a series of phenylguanidine and aminoguanidine hydrazone derivatives against S. aureus and E. coli.

This table presents a selection of data for illustrative purposes, based on findings for various phenylguanidine analogues. nih.govresearchgate.net The specific MIC values for this compound may vary.

The primary antimicrobial mechanism of action for many guanidinium-containing compounds is the disruption of the bacterial cell membrane. researchgate.net These cationic molecules are thought to interact with the negatively charged components of the bacterial cell envelope, such as phospholipids (B1166683) and teichoic acids. This interaction leads to a loss of membrane integrity and depolarization of the membrane potential. The subsequent leakage of essential intracellular components, such as ions and metabolites, ultimately results in bacterial cell death.

Some studies on guanidine derivatives have suggested that in addition to membrane disruption, other mechanisms may also contribute to their antimicrobial effects. These can include interactions with intracellular targets, such as DNA. However, membrane depolarization is considered a key and rapid mechanism of bactericidal action for this class of compounds.

Future Research Directions and Potential Advancements for N 4 Aminophenyl Guanidine Dihydrochloride

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of N-(4-Aminophenyl)guanidine dihydrochloride (B599025) and its derivatives will likely be guided by the principles of green and sustainable chemistry. The aim is to develop methods that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous reagents.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. Future research will likely focus on several key areas to overcome these limitations:

Biocatalysis: The use of enzymes to catalyze the synthesis of guanidine (B92328) derivatives is a burgeoning field. chemrxiv.orgresearchgate.net Engineered biocatalysts could offer highly selective and environmentally friendly routes to N-(4-Aminophenyl)guanidine dihydrochloride, operating under mild conditions with high atom economy. chemrxiv.orgchemistryviews.org This approach could significantly reduce the environmental impact compared to conventional chemical synthesis. chemrxiv.org

Microwave-Assisted and Sonochemical Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and often allow for solvent-free conditions in the synthesis of other guanidine-containing compounds. nih.govrsc.org Applying these eco-friendly methods to the synthesis of this compound could lead to more efficient and sustainable production processes. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would enable on-demand production and could be integrated with other green technologies for a more streamlined and sustainable manufacturing process.

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced wasteEnzyme discovery and engineering for guanidination reactions.
Microwave/Ultrasound Faster reaction rates, improved yields, solvent-free optionsOptimization of reaction conditions for N-(4-Aminophenyl)guanidine. nih.gov
Flow Chemistry Enhanced safety, scalability, and process controlDevelopment of continuous flow reactors and optimization of parameters.

Design and Synthesis of Advanced Guanidine-Based Materials

The unique structural features of this compound, namely the presence of both amino and guanidinium (B1211019) functionalities, make it an excellent building block for a variety of advanced materials.

Stimuli-Responsive Polymers: The guanidinium group is known to be pH-responsive. Incorporating this compound as a monomer into polymer chains could lead to the development of "smart" hydrogels and other materials that change their properties (e.g., swelling, drug release) in response to pH changes. nih.govmdpi.commdpi.com This is particularly relevant for biomedical applications where different pH environments are found in healthy and diseased tissues. nih.gov

Metal-Organic Frameworks (MOFs): The nitrogen-rich nature of the guanidinium group and the presence of the amino group make this compound a potential ligand for the construction of novel MOFs. mdpi.comunl.edursc.orgnih.gov These MOFs could exhibit interesting properties for gas storage, catalysis, or as platforms for drug delivery. nih.gov

Self-Assembling Peptides and Hydrogels: The guanidinium group can participate in strong hydrogen bonding and electrostatic interactions, which are key drivers for the self-assembly of peptides into hydrogels. nih.govnih.govmdpi.comspringernature.comresearchgate.net By functionalizing peptides with N-(4-Aminophenyl)guanidine, it may be possible to create novel self-assembling systems with tunable mechanical properties and bioactivity for applications in tissue engineering and regenerative medicine. nih.govnih.gov

Material TypePotential ApplicationKey Research Focus
Stimuli-Responsive Polymers Drug delivery, sensorsSynthesis and characterization of polymers containing the compound.
Metal-Organic Frameworks Gas storage, catalysisDesign and synthesis of MOFs with the compound as a linker. mdpi.comunl.edu
Self-Assembling Peptides Tissue engineering, regenerative medicineIncorporation into peptide sequences and study of self-assembly. nih.govnih.gov

Development of Highly Selective Research Probes and Chemical Tools

The aminophenyl and guanidinium groups of this compound provide reactive handles for the development of sophisticated molecular probes and chemical tools to investigate biological systems.

Fluorescent Probes: The aminophenyl group can be readily modified with fluorophores. The guanidinium group can act as a recognition motif for specific biological targets, such as enzymes or receptors that interact with arginine residues. This dual functionality allows for the design of fluorescent probes that can report on the activity of these biological targets in real-time. mdpi.com Future work could focus on developing probes with improved photophysical properties and target specificity.

Enzyme Activity Probes: By attaching a reporter molecule to the aminophenyl group and incorporating a substrate moiety recognized by a specific enzyme, this compound can serve as a scaffold for activity-based probes. researchgate.netnih.govnih.gov Upon enzymatic cleavage, a detectable signal (e.g., fluorescence) is released, allowing for the quantification of enzyme activity in complex biological samples. researchgate.netnih.gov

Probe/Tool TypePrinciple of OperationPotential Application
Fluorescent Probes Target binding modulates fluorescenceImaging of enzyme activity or receptor localization.
Enzyme Activity Probes Enzymatic cleavage releases a detectable signalHigh-throughput screening of enzyme inhibitors. researchgate.netnih.gov

Integration with Emerging Technologies in Chemical Biology and Materials Science

The versatility of this compound makes it an ideal candidate for integration with rapidly advancing technologies, opening up new frontiers in chemical biology and materials science.

Bioorthogonal Chemistry: The amino group of this compound can be modified with a "click chemistry" handle, such as an azide (B81097) or an alkyne. unive.itscience.govnih.govnih.gov This would allow for the specific and efficient labeling of biomolecules or materials functionalized with this compound in complex biological environments without interfering with native biochemical processes. unive.itmdpi.comtum.de This approach could be used to track the localization of drugs or to assemble complex biomaterials in situ. unive.it

Targeted Drug Delivery: The guanidinium group can facilitate cell penetration and can also be used as a targeting ligand for specific cell surface receptors. By attaching a therapeutic agent to this compound, it may be possible to develop targeted drug delivery systems that can selectively deliver drugs to diseased cells, thereby increasing efficacy and reducing side effects. nih.govnih.govnih.gov Functionalizing nanoparticles with this compound is a promising strategy for creating such targeted delivery vehicles. nih.govnih.govresearchgate.netsigmaaldrich.com

Emerging TechnologyApplication of this compoundPotential Impact
Bioorthogonal Chemistry As a scaffold for bioorthogonal handlesIn vivo imaging, targeted therapy, and materials science. unive.itmdpi.com
Targeted Drug Delivery As a targeting moiety and cell-penetrating agentMore effective and less toxic cancer therapies. nih.govnih.gov

Q & A

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV and LC-MS. Arrhenius modeling extrapolates shelf-life, while FT-IR identifies hydrolysis products (e.g., free guanidine). Optimal stability is observed at pH 4–6 and -20°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.